1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid
CAS No.: 252029-00-8
Cat. No.: VC0558816
Molecular Formula: C36H32N2O6
Molecular Weight: 588.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252029-00-8 |
---|---|
Molecular Formula | C36H32N2O6 |
Molecular Weight | 588.66 |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40) |
Standard InChI Key | YCGIGJPLYCPSOP-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES | C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Introduction
Chemical Structure and Properties
Molecular Structure
Physical and Chemical Properties
The physical and chemical properties of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid can be estimated based on its structural features and comparison with related compounds. Table 1 summarizes these estimated properties.
Table 1: Estimated Physical and Chemical Properties of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C36H32N2O6 | Addition of Fmoc group to mono-protected analogue |
Molecular Weight | 588.65 g/mol | Calculated from molecular formula |
Physical State | White to off-white crystalline solid | Typical for Fmoc-protected amino acids |
Melting Point | 175-190°C | Based on similar Fmoc-protected compounds |
Solubility | Soluble in DMF, DCM, THF; Poorly soluble in water | Based on similar Fmoc-protected derivatives |
pKa (carboxylic acid) | 3.5-4.5 | Typical for amino acid carboxylic groups |
UV Absorption Maximum | ~265-270 nm | Based on fluorene chromophore |
Stability | Stable under acidic conditions; Labile under basic conditions | Characteristic of Fmoc protection |
The compound likely possesses limited water solubility due to its hydrophobic Fmoc groups, but would dissolve well in organic solvents commonly used in peptide synthesis such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). The presence of the carboxylic acid group contributes to the compound's acidic properties, with an estimated pKa in the range typical for amino acid carboxylic acid groups.
The most significant chemical property of this compound is the selective base-lability of its Fmoc groups, which undergo β-elimination in the presence of mild bases such as piperidine or diethylamine to release dibenzofulvene, carbon dioxide, and the corresponding free amine. This property is fundamental to its utility in peptide synthesis and other applications requiring orthogonal protection strategies.
Spectroscopic Data
The spectroscopic profile of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid would feature characteristic signals that can be predicted based on its structural elements and comparison with related compounds.
In Nuclear Magnetic Resonance (NMR) spectroscopy, the 1H NMR spectrum would display complex aromatic multiplets in the range of 7.2-7.9 ppm corresponding to the sixteen aromatic protons from the two fluorene systems. The methylene protons of the Fmoc groups would appear as multiplets around 4.2-4.5 ppm, while the methine protons at position 9 of the fluorene rings would resonate at approximately 4.1-4.3 ppm. The piperidine ring protons would give signals in the range of 1.5-3.5 ppm, with complex coupling patterns reflecting their conformational dynamics .
The 13C NMR spectrum would feature carbonyl carbon signals at approximately 170-175 ppm for the carboxylic acid group and 155-160 ppm for the carbamate carbonyl carbons. The aromatic carbons from the fluorene systems would appear in the range of 120-145 ppm, while the methylene and methine carbons of the Fmoc groups would resonate at 65-70 ppm and 45-50 ppm, respectively.
Infrared (IR) spectroscopy would reveal characteristic absorption bands, including a broad O-H stretch around 3200-3500 cm-1 for the carboxylic acid, carbonyl stretches at approximately 1700-1730 cm-1 for the carboxylic acid and 1680-1710 cm-1 for the carbamate groups, and aromatic C=C stretches around 1450-1600 cm-1.
Mass spectrometry would typically show a molecular ion peak at m/z 588 corresponding to the molecular weight, with fragment ions resulting from the loss of one or both Fmoc groups, as well as characteristic fragmentations of the piperidine ring.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid would typically involve a multi-step approach, beginning with appropriate piperidine derivatives and introducing the Fmoc protecting groups sequentially. Based on synthetic strategies for similar compounds, several potential routes can be proposed.
One logical synthetic pathway would start with 4-aminopiperidine-4-carboxylic acid, first protecting the piperidine nitrogen with an Fmoc group by reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions, followed by protection of the 4-amino group using similar methodology. This approach is supported by information from the synthesis of related compounds, where "protection of the amino group on piperidine using the Fmoc group... is achieved by reacting piperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions".
Chemical Reactions
Functional Group Transformations
The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid contains several functional groups capable of participating in various chemical transformations. The carboxylic acid group can undergo esterification reactions with alcohols, form amide bonds with amines, or be reduced to an alcohol using appropriate reducing agents. These transformations are particularly relevant in the context of peptide synthesis, where activation of the carboxylic acid using coupling reagents such as carbodiimides, HATU, or HOBt/HBTU facilitates amide bond formation with amino groups of other amino acids or peptides.
The protected amino groups, once deprotected, can participate in nucleophilic substitution reactions, reductive amination with aldehydes or ketones, and amide bond formation. The piperidine ring itself represents a conformationally constrained structural element that can influence the spatial arrangement of the functional groups and affect their reactivity and selectivity in various transformations.
In synthetic applications, the intact compound might undergo reactions at the carboxylic acid group while maintaining the Fmoc protection on both nitrogen atoms. This selective reactivity is valuable in multistep syntheses where control over functional group transformations is essential.
Protective Group Chemistry
The most distinctive aspect of the chemistry of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid is its protective group behavior. The Fmoc groups protecting both nitrogen atoms are stable under acidic conditions but can be cleaved under mild basic conditions, typically using 20-50% piperidine in DMF or similar systems. This deprotection proceeds through a β-elimination mechanism that generates dibenzofulvene, carbon dioxide, and the corresponding free amine .
A potential challenge with the doubly Fmoc-protected compound is achieving selective deprotection of one Fmoc group in the presence of the other. While both Fmoc groups would theoretically undergo deprotection under similar conditions, their different structural environments (one on the piperidine nitrogen, the other on the 4-amino group) might confer slight differences in reactivity. Careful control of reaction parameters such as base concentration, temperature, and reaction time might allow for some degree of selectivity, though achieving high selectivity would be challenging.
The value of having both nitrogen atoms protected with Fmoc groups lies in synthetic sequences where keeping both nitrogens protected during certain transformations is desirable, followed by global deprotection or sequential deprotection strategies depending on the synthetic goals. This flexibility in protection/deprotection options contributes to the compound's utility as a building block in complex synthetic sequences.
Applications
Peptide Synthesis
The primary application of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid would be in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. The compound represents a specialized building block that could be incorporated into peptide sequences to introduce conformational constraints and additional functionalization points .
Comparison with Related Compounds
To better understand the distinctive features and potential advantages of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid, it is instructive to compare it with structurally related compounds. Table 2 presents a comparative analysis of the target compound and several analogues.
Table 2: Comparison of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid with Related Compounds
Compound | Molecular Weight (g/mol) | Protective Groups | Key Structural Features | Primary Applications |
---|---|---|---|---|
Target Compound | ~588.65 | Two Fmoc groups (piperidine N and 4-amino) | Piperidine ring with carboxylic acid and protected amino group at 4-position | Complex peptide synthesis, orthogonal protection strategies |
Fmoc-Inp-OH | 351.4 | One Fmoc group (piperidine N) | Piperidine ring with carboxylic acid at 4-position | Standard peptide synthesis, conformationally constrained amino acid |
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopiperidine-4-carboxylic acid | 366.4 | One Fmoc group (piperidine N) | Piperidine ring with carboxylic acid and free amino group at 4-position | Peptide synthesis, bioconjugation, versatile intermediate |
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid | ~487.6 | One Fmoc group (piperidine N) | Piperidine ring with carboxylic acid and naphthalen-2-yl group at 4-position | Peptide synthesis, drug development, fluorescent applications |
Fmoc-Inp-OH (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid) is a simpler analogue with a single Fmoc group protecting the piperidine nitrogen and a carboxylic acid at the 4-position. This compound has established applications in peptide synthesis as a conformationally constrained amino acid surrogate but lacks the additional functionality provided by the amino group in the target compound .
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopiperidine-4-carboxylic acid represents an intermediate structure with the piperidine nitrogen protected by an Fmoc group but a free amino group at the 4-position. This compound offers more immediate reactivity through its unprotected amino group but may be less suitable for synthetic sequences where protection of both nitrogen atoms is required.
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid represents a different structural modification, where the 4-position bears a naphthalen-2-yl group instead of an amino group. This compound has applications in "peptide synthesis, drug development, bioconjugation, fluorescent probes, and material science" but offers different structural features and reactivity compared to the target compound .
The doubly protected target compound offers distinct advantages in terms of stability during complex synthetic sequences and the potential for orthogonal deprotection strategies, albeit at the cost of additional synthetic steps compared to the singly protected analogues. The choice between these compounds would be governed by the specific requirements of the intended application.
Current Research and Future Directions
Current research involving Fmoc-protected piperidine derivatives like 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid focuses on several promising areas. In peptide chemistry, there is ongoing interest in developing novel building blocks that can introduce conformational constraints into peptides, enhancing their binding affinity and selectivity for biological targets. The piperidine ring system, with its well-defined spatial geometry, represents a valuable scaffold for creating such constrained structures.
In drug discovery research, compounds featuring the piperidine-4-carboxylic acid motif are being explored for their potential in developing new therapeutic agents targeting various disease states. The conformational rigidity of the piperidine ring can help lock molecules into bioactive conformations, potentially enhancing their interaction with biological receptors and improving their pharmacological profiles .
Bioconjugation strategies utilizing protective group chemistry continue to advance, with increasing sophistication in the selective attachment of synthetic molecules to biomolecules. Compounds like the target molecule, with multiple protection sites, offer versatility in designing stepwise conjugation approaches where control over the sequence and specificity of reactions is crucial.
Future directions for research involving 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid and related compounds might include:
Development of more selective conditions for differentially removing the two Fmoc groups, potentially exploiting subtle differences in their chemical environments to achieve orthogonal deprotection. This would enhance the compound's utility in complex synthetic sequences requiring precise control over functional group reactivity.
Exploration of the compound's applications in creating branched or dimeric peptides with enhanced biological activities. The dual protected nitrogens, once selectively deprotected, could serve as branching points for introducing diverse functionalities or for connecting multiple peptide chains.
Investigation of the compound's potential in developing peptide macrocycles or constrained peptides with improved pharmacokinetic properties. The conformational constraints imposed by the piperidine ring could contribute to defined secondary structures that enhance binding to biological targets while reducing susceptibility to proteolytic degradation.
Application in emerging fields such as peptide-based materials or bioelectronics, where the compound's structural features and functional group distribution could contribute to materials with tailored properties for specific applications.
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